2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
CAS No.: 899752-74-0
Cat. No.: VC5875507
Molecular Formula: C17H13FN2O
Molecular Weight: 280.302
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899752-74-0 |
---|---|
Molecular Formula | C17H13FN2O |
Molecular Weight | 280.302 |
IUPAC Name | 2-[(3-fluorophenyl)methyl]-6-phenylpyridazin-3-one |
Standard InChI | InChI=1S/C17H13FN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2 |
Standard InChI Key | CUQSBLGKAOGKAJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one features a pyridazinone core substituted at positions 2 and 6 with 3-fluorobenzyl and phenyl groups, respectively. The IUPAC name derives from this substitution pattern: 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one. Key structural parameters include:
Table 1: Molecular descriptors of 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
Property | Value | Source Analogue Reference |
---|---|---|
Molecular formula | C₁₈H₁₄FN₃O | |
Molecular weight | 309.33 g/mol | |
LogP (octanol-water) | 2.1 ± 0.3 | |
Topological polar surface area | 45.8 Ų |
The fluorine atom at the benzyl moiety’s meta position introduces electronic effects that modulate molecular interactions. Comparative studies on ortho-fluorinated analogues demonstrate that fluorination alters dipole moments by 0.8–1.2 D compared to non-fluorinated counterparts .
Spectral Characteristics
Infrared spectroscopy of analogous pyridazinones reveals key absorption bands:
¹H NMR spectra typically show:
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Fluorobenzyl CH₂: δ 4.8–5.2 ppm (singlet)
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis follows a two-step approach adapted from methods for 2-(2-fluorobenzyl) analogues :
Step 1: Formation of 6-phenylpyridazin-3(2H)-one
4-Oxo-4-phenylbutanoic acid reacts with hydrazine hydrate under reflux to yield 6-phenylpyridazin-3(2H)-one . Typical conditions:
Step 2: N-Alkylation with 3-Fluorobenzyl Bromide
6-Phenylpyridazin-3(2H)-one undergoes alkylation using 3-fluorobenzyl bromide in the presence of K₂CO₃ :
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Solvent: DMF or acetone
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Temperature: 60–80°C
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Duration: 12–24 hours
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Yield: 58–65%
Table 2: Optimization of alkylation conditions
Parameter | Effect on Yield | Optimal Value |
---|---|---|
Solvent polarity | Higher polarity → +12% | DMF |
Base strength | K₂CO₃ > NaHCO₃ | 2 eq K₂CO₃ |
Molar ratio | 1.2:1 (alkylating agent) | 1.5:1 |
Industrial Production Challenges
Scale-up introduces challenges in:
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Purification: Recrystallization from ethanol/water mixtures achieves 98% purity but reduces yield to 52%
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Byproduct formation: Competing O-alkylation produces <5% 3-(3-fluorobenzyloxy) isomer
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Safety: Exothermic reactions require controlled addition rates (<0.5 mL/min)
Biological Activities and Mechanisms
Organism | MIC (μg/mL) | Fluorinated vs. Non-fluorinated | Source |
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S. aureus (MRSA) | 8 vs. 32 | 4-fold improvement | |
E. coli | 64 vs. 128 | 2-fold improvement | |
C. albicans | 16 vs. 64 | 4-fold improvement |
Mechanistic studies suggest fluorine enhances membrane penetration via increased lipophilicity (LogP +0.4) . Molecular docking reveals fluorobenzyl groups occupy hydrophobic pockets in bacterial dihydrofolate reductase .
Enzyme Inhibition
JNK1 inhibition data for related compounds:
The 3-fluorine atom participates in hydrogen bonding with Thr183 (distance: 2.9 Å) .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric replacement: Replacing phenyl with pyridyl groups improves aqueous solubility (LogS −2.1 → −1.4)
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Prodrug approaches: Esterification of the pyridazinone carbonyl increases oral bioavailability (F% 12 → 45)
Table 4: ADMET properties of lead candidates
Parameter | Value | Improvement Strategy |
---|---|---|
Plasma protein binding | 89% | Introduce sulfonamide groups |
CYP3A4 inhibition | IC₅₀ = 4.2 μM | Replace fluorobenzyl with chlorobenzyl |
hERG inhibition | IC₅₀ = 12 μM | Reduce LogP by 0.3 units |
Future Perspectives
Unresolved Challenges
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Stereochemical control: Racemization at the benzyl position occurs during storage (5% over 6 months)
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Environmental impact: Fluorine incorporation increases persistence (DT₅₀ = 78 days vs. 21 days for non-fluorinated)
Emerging Opportunities
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